Ditetradecyl succinate
Description
Overview of Long-Chain Succinate (B1194679) Esters in Contemporary Chemical Science
Long-chain succinate esters, a subgroup of dicarboxylic acid esters, are formed from succinic acid and long-chain fatty alcohols. These compounds have garnered considerable attention in recent years, primarily for their potential as phase change materials (PCMs) for thermal energy storage. researchgate.netcolab.ws PCMs are substances that absorb and release large amounts of latent heat during their solid-liquid phase transitions at a nearly constant temperature. researchgate.netcumhuriyet.edu.tr This property makes them ideal for applications such as solar energy storage, thermal regulation in textiles and buildings, and passive thermal management of electronic devices. colab.wsresearcher.life
The synthesis of long-chain succinate esters, such as Ditetradecyl Succinate, is often achieved through the direct esterification of succinic acid with the corresponding fatty alcohol. researchgate.netcumhuriyet.edu.tr Modern synthesis methods often aim for high yields and purity, sometimes employing vacuum conditions to proceed without a catalyst. researchgate.net The resulting esters are then characterized using techniques like Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (¹H NMR) to confirm their chemical structure. researchgate.netresearchgate.net Their thermal properties, including phase change temperatures and latent heat storage capacity, are typically investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netresearcher.life
Significance of this compound within Ester Chemistry Research Paradigms
This compound (DTS), with the chemical formula C32H62O4, is a notable example of a long-chain succinate ester. nih.gov It is synthesized from succinic acid and 1-tetradecanol (B3432657) (myristyl alcohol). researchgate.netcumhuriyet.edu.tr The significance of DTS in current research lies predominantly in its excellent properties as a solid-liquid phase change material. researchgate.netcolab.ws
Research has demonstrated that DTS exhibits a desirable melting temperature and a high latent heat of fusion, making it a promising candidate for thermal energy storage applications. researchgate.net For instance, studies have reported its phase change temperatures to be in a range suitable for low-temperature heat management. researchgate.net The synthesis of DTS has been optimized to achieve high reaction yields, often exceeding 95%, through methods like catalyst-free esterification under vacuum. researchgate.netresearchgate.net This efficient synthesis, coupled with its reliable thermal performance, positions DTS as a key compound in the development of advanced thermal energy storage solutions. researchgate.netcolab.ws
Below is a table summarizing some of the key physicochemical properties of this compound based on research findings.
| Property | Value | Source |
| Chemical Formula | C32H62O4 | nih.gov |
| Melting Temperature (Heating) | 46-47 °C | researchgate.net |
| Latent Heat of Fusion (Enthalpy) | 197.5 - 202.4 J/g | researchgate.net |
| Synthesis Method | Direct esterification of succinic acid and 1-tetradecanol | researchgate.netcumhuriyet.edu.tr |
| Synthesis Yield | >95% | researchgate.netresearchgate.net |
Current Research Trajectories and Gaps in this compound Studies
Current research on this compound is heavily focused on its application as a phase change material. researchgate.netresearchgate.net The main trajectory involves enhancing its performance and applicability for thermal energy storage. This includes studies on its thermal reliability over repeated heating and cooling cycles and its incorporation into composite materials to prevent leakage and improve thermal conductivity. researchgate.net For example, research is being conducted on encapsulating DTS within polymer shells to create microencapsulated phase change materials (MEPCMs). colab.ws These MEPCMs offer better handling and shape stability, expanding their potential use in areas like smart textiles and building materials. colab.wsresearcher.life
However, several research gaps remain. While the thermal properties of pure DTS are well-documented, there is a need for more extensive research on its behavior within composite systems. researchgate.net The long-term stability and compatibility of DTS with various encapsulation materials require further investigation to ensure the durability of PCM-integrated products. researchgate.net Furthermore, while its primary application focus is on thermal energy storage, a broader exploration of this compound's potential in other fields of material science, such as lubricants or bio-based plasticizers, is currently limited. Expanding research into these areas could uncover new applications and further elevate the significance of this versatile ester. Another area for future work is the investigation of its crystal structure and how polymorphism might influence its phase change characteristics, which could lead to the design of even more efficient thermal energy storage materials. researchgate.net
Structure
2D Structure
Properties
CAS No. |
26720-09-2 |
|---|---|
Molecular Formula |
C32H62O4 |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
ditetradecyl butanedioate |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-31(33)27-28-32(34)36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
InChI Key |
QZTCMCYWQLXVRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Ditetradecyl Succinate and Analogous Long Chain Esters
Direct Esterification Approaches for Diester Synthesis
Direct esterification, specifically the Fischer-Speier esterification, remains the most conventional and widely utilized method for synthesizing diesters. This reaction involves the acid-catalyzed reaction between a dicarboxylic acid (succinic acid) and an alcohol (tetradecanol) to form the corresponding diester (ditetradecyl succinate) and water.
Optimization of Esterification Reaction Conditions
The efficiency and yield of diester synthesis are highly dependent on the optimization of several key reaction parameters, including temperature, catalyst concentration, and reaction time. Studies on analogous long-chain diesters have demonstrated that careful control of these variables is crucial for maximizing product formation and minimizing side reactions. researchgate.netresearchgate.net
For the synthesis of dialkyl succinates, reaction temperatures are often elevated to facilitate the reaction and remove the water byproduct, thereby shifting the equilibrium towards the product. For instance, processes may operate at temperatures ranging from 120°C to 140°C. google.com In the synthesis of dimethyl succinate (B1194679) using ionic liquid catalysts, an optimal temperature of 70°C was identified. researchgate.net The choice of catalyst is also critical. While traditional homogeneous catalysts like sulfuric acid are effective, research has shifted towards heterogeneous solid acid catalysts such as zeolites, sulfated zirconia, and ion-exchange resins. researchgate.netresearchgate.net H+-zeolite β, for example, has been shown to be a highly effective and recyclable catalyst for the direct esterification of succinic acid, achieving high yields of diphenyl succinate. researchgate.netshokubai.org The catalyst loading is another parameter that requires optimization; for example, a catalyst amount of 5% (by weight of succinic acid) was found to be optimal in certain ionic liquid-catalyzed systems. researchgate.net
| Reactants | Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Yield | Reference |
|---|---|---|---|---|---|
| Succinic Acid + Methanol | [Epy]HSO₄ (Ionic Liquid) | 70 | 1:3 | 91.8% | researchgate.net |
| Succinic Acid + Phenol | H+-zeolite β | 130 | 1:3 | ~70% (in 6h) | shokubai.org |
| Succinic Acid + n-Butanol | Phosphotungstic Acid | Not specified | 1:3 | 99.5% | researchgate.net |
| Bio-succinic Acid + Alkanol | Autocatalytic | 120-140 | 1:3 to 1:10 | Not specified | google.com |
Catalyst-Free and Solvent-Free Synthetic Strategies
In line with the principles of green chemistry, significant effort has been directed towards developing catalyst-free and solvent-free methods for ester synthesis. These approaches aim to reduce environmental impact by eliminating hazardous catalysts and volatile organic solvents, simplifying purification processes, and improving atom economy.
Solvent-free synthesis, often facilitated by microwave irradiation or high temperatures, can lead to shorter reaction times and high yields. The direct reaction of dicarboxylic acids with alcohols under solvent-free conditions provides an environmentally benign route to diesters. While many "catalyst-free" esterifications are technically autocatalytic, relying on the acidity of the carboxylic acid itself, these reactions often require higher temperatures and longer durations. google.com Research has demonstrated the feasibility of synthesizing various esters, including those from cyclic anhydrides, under solvent-free conditions using simple, recoverable catalysts, which bridges the gap towards more sustainable practices. stackexchange.com
Influence of Reactant Stoichiometry on Reaction Efficiency
Stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, plays a pivotal role in the efficiency of diester synthesis. researchgate.netresearchgate.net The balanced chemical equation for the formation of a diester like this compound from succinic acid requires a molar ratio of one mole of the dicarboxylic acid to two moles of the alcohol.
However, in practice, the reaction is a reversible equilibrium. To maximize the yield of the desired diester, an excess of one reactant is often used to shift the equilibrium position towards the products, in accordance with Le Chatelier's principle. It is common to use an excess of the alcohol, especially if it is less expensive or can be easily removed and recycled after the reaction. Studies have explored various molar ratios, with alcohol-to-acid ratios ranging from the stoichiometric 2:1 up to 10:1 or higher. google.comresearchgate.net For example, the optimal molar ratio for the synthesis of dimethyl succinate with an ionic liquid catalyst was found to be 3:1 (methanol to succinic acid). researchgate.net The specific optimal ratio is dependent on the other reaction conditions, such as the catalyst used and the efficiency of water removal. researchgate.netyoutube.com
Alternative Synthetic Pathways for Long-Chain Diesters
Exploration of Condensation Reactions for Succinate Derivatives
Esterification itself is a type of condensation reaction. However, other condensation pathways involving succinate derivatives are also known. The Claisen condensation, for example, is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. libretexts.orgwikipedia.orglibretexts.org When applied to a simple dialkyl succinate, this reaction does not yield a long-chain linear diester but instead results in the self-condensation product, dialkyl succinylsuccinate. googleapis.comgoogle.com
The reaction proceeds via the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. wikipedia.org This pathway is a key method for synthesizing cyclic β-keto esters (via the intramolecular Dieckmann condensation) or symmetrical β-keto diesters (like dialkyl succinylsuccinates), which are important intermediates for pigments and other complex molecules. googleapis.commasterorganicchemistry.comgoogle.comgoogle.comgoogle.com While this specific type of condensation does not produce this compound directly, it represents an important alternative reactivity pathway for succinate esters. Modifications like the Stobbe condensation, which is specific to succinic acid esters, also exist and lead to different classes of compounds. libretexts.org
Continuous Flow Synthesis Techniques for Ester Production
Continuous flow synthesis has emerged as a powerful technology for chemical production, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, improved safety through smaller reaction volumes, precise control over reaction parameters, and the potential for higher yields and productivity.
The synthesis of dialkyl succinates has been successfully adapted to continuous flow systems. researchgate.net One approach involves the microwave-assisted continuous esterification of succinic acid, which can be achieved in very short residence times (e.g., around 320 seconds). researchgate.net Another method is the continuous transesterification of a simple succinate, like dimethyl succinate, using an immobilized enzyme catalyst. researchgate.net Continuous catalytic distillation is another advanced technique where the reaction and separation of products occur simultaneously, driving the reaction towards completion and resulting in very high conversion and selectivity. researchgate.net These flow methods dramatically reduce reaction times compared to batch processes, which can often take several hours. researchgate.netresearchgate.net
| Method | Catalyst | Temperature (°C) | Reaction/Residence Time | Key Advantage | Reference |
|---|---|---|---|---|---|
| Batch | Various (e.g., H₂SO₄, Zeolites) | 70 - 140 | Hours (e.g., 2-6 h) | Simple setup | researchgate.netshokubai.org |
| Microwave-Assisted Flow | H₂SO₄ | 65 - 115 | ~320 seconds | Extremely rapid synthesis | researchgate.net |
| Enzymatic Flow | Lipase (B570770) CalB | 40 | ~14 minutes | Mild conditions, biocatalysis | researchgate.net |
| Catalytic Distillation | Cation exchange resin | ~110 | Continuous | High conversion (>99%) | researchgate.net |
Purification Strategies for High-Purity this compound
Achieving high purity is critical for the application of this compound. The purification strategy typically involves a multi-step process to remove unreacted starting materials, catalysts, and by-products. Common impurities include residual tetradecanol (B45765), succinic acid, and monoester intermediates.
An initial workup often involves neutralizing the acidic catalyst, for example by washing the reaction mixture with a weak base like sodium bicarbonate (NaHCO₃) solution. scienceready.com.au This is followed by separation of the organic layer containing the ester from the aqueous layer using a separatory funnel. scienceready.com.au
For solid, long-chain esters like this compound, recrystallization is a highly effective purification technique. illinois.edu This method is based on the principle that the solubility of the compound and impurities varies with temperature. libretexts.org The crude ester is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure ester to crystallize while impurities remain in the solution. libretexts.org The choice of solvent is crucial; for esters, solvent systems like n-hexane/acetone or n-hexane/ethyl acetate can be effective. rochester.edu In a related process, a high-purity dialkyl succinyl succinate was obtained by recrystallization from a xylene solvent. google.com
Chromatographic techniques are also widely employed for the purification of long-chain and wax esters. researchgate.net
Column Chromatography: This is a standard method for separating components of a mixture. For wax esters, which are structurally similar to this compound, silica gel is commonly used as the stationary phase. researchgate.netgerli.com The crude product is loaded onto the column and eluted with a solvent system of increasing polarity, such as a mixture of n-hexane and diethyl ether, to separate the desired ester from other compounds. gerli.com
Solid-Phase Extraction (SPE): SPE is a more rapid form of chromatography that can be used to isolate wax esters and separate fatty acids from fatty alcohols. nih.govuit.no It often utilizes silica-based cartridges for efficient separation. nih.gov
Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of the purification and assess the purity of the fractions obtained from column chromatography. gerli.comuit.no A common developing solvent system for wax esters on silica gel plates is hexane/diethyl ether (94/6, v/v). gerli.com
The table below compares different purification strategies applicable to this compound.
Table 2: Comparison of Purification Strategies for Long-Chain Esters
| Purification Method | Principle | Typical Parameters | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Recrystallization | Differential solubility at varying temperatures | Solvent: n-Hexane/Acetone, Xylene | High purity for solid compounds, scalable | Requires a solid product, potential for product loss in mother liquor | google.comlibretexts.orgrochester.edu |
| Column Chromatography | Differential adsorption to a stationary phase | Stationary Phase: Silica Gel; Eluent: n-Hexane/Diethyl Ether | Effective for separating complex mixtures | Can be time-consuming and require large solvent volumes | researchgate.netgerli.com |
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Reaction Mechanism Elucidation in Ditetradecyl Succinate (B1194679) Synthesis
The synthesis of ditetradecyl succinate is typically achieved through the esterification of succinic acid with tetradecanol (B45765). This reaction, a classic example of Fischer esterification, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The mechanism proceeds through a series of equilibrium steps. masterorganicchemistry.com Initially, a proton from the acid catalyst protonates the carbonyl oxygen of succinic acid, enhancing the electrophilicity of the carbonyl carbon. researchgate.net Subsequently, the nucleophilic oxygen of tetradecanol attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the monoester. The process is then repeated for the second carboxylic acid group to form the diester, this compound.
The esterification of fatty acids with various alcohols has been shown to be a second-order reaction. nih.gov For instance, the esterification of stearic acid with 1-butanol (B46404) demonstrates that increasing the reaction temperature and the alcohol-to-acid molar ratio increases the reaction rate and yield. ache.org.rs The activation energy for such reactions can also be determined from the temperature dependence of the rate constants. In a study on the esterification of oleic acid, the activation energy was found to be influenced by the type of alcohol used. ache.org.rs
Below is a representative table of kinetic parameters for the esterification of a fatty acid with a long-chain alcohol, which can be considered analogous to the synthesis of this compound.
| Parameter | Value | Conditions |
| Reaction Order | Second Order | With respect to oleic acid and methanol |
| Rate Constant (k) | Increases with temperature | 6TsOH-MBC catalyst |
| Activation Energy (Ea) | 14.89 kJ∙mol-1 | Stearic acid with 1-butanol |
This interactive table is based on data from analogous esterification reactions and serves as an illustrative example.
The primary intermediate in the Fischer esterification of succinic acid with tetradecanol is the tetrahedral intermediate formed after the nucleophilic attack of the alcohol on the protonated carbonyl group. masterorganicchemistry.comresearchgate.net In the synthesis of polyesters from dicarboxylic acids and diols, which shares mechanistic similarities, oligomeric species with varying degrees of polymerization are key intermediates. nih.gov For the synthesis of this compound, the reaction proceeds through the formation of monotetradecyl succinate as a stable intermediate before the second esterification occurs. The identification of these intermediates can be achieved through techniques such as chromatography and spectroscopy during the course of the reaction.
Protonation of the carbonyl oxygen: This activates the carboxylic acid. libretexts.org
Nucleophilic attack by the alcohol: Tetradecanol attacks the activated carbonyl carbon.
Formation of a tetrahedral intermediate: A key, short-lived intermediate.
Proton transfer: Facilitates the elimination of water.
Elimination of water: Forms a protonated ester.
Deprotonation: Yields the monoester and regenerates the acid catalyst.
Repeat of steps 1-6: The second carboxylic acid group is esterified to form the diester.
Organic Reactivity and Transformation Dynamics of Succinate Esters
The reactivity of succinate esters like this compound is centered around the electrophilic nature of the carbonyl carbon and the potential for reactions involving the α-hydrogens.
Succinate esters can undergo nucleophilic acyl substitution, where a nucleophile replaces the alkoxy group. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds through an addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.com The reactivity towards nucleophilic attack is influenced by the nature of the nucleophile and the leaving group. Due to the presence of two ester groups, sequential or double substitution can occur.
Elimination reactions of esters are less common than substitution but can occur under specific conditions, such as high temperatures (pyrolysis). wikipedia.org The thermal decomposition of esters with a β-hydrogen on the alkyl chain can proceed through a concerted, intramolecular syn-elimination to form an alkene and a carboxylic acid. wikipedia.org In the case of this compound, pyrolysis would be expected to yield 1-tetradecene (B72687) and succinic acid. This type of reaction, known as ester pyrolysis, typically requires high temperatures, often in the range of 400-500 °C. wikipedia.org The mechanism involves a six-membered cyclic transition state. wikipedia.org
Succinate esters are well-known for their participation in condensation reactions, most notably the Stobbe condensation. wikipedia.orgunacademy.comorganicreactions.org This reaction involves the condensation of a succinic ester with a ketone or an aldehyde in the presence of a strong base to form an alkylidene succinic acid or a related derivative. wikipedia.orgunacademy.com The mechanism involves the formation of an enolate from the succinate ester, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. youtube.com A key feature of the Stobbe condensation is the subsequent intramolecular cyclization to form a γ-lactone intermediate, which then undergoes base-catalyzed ring-opening to yield the final product. wikipedia.org While typically demonstrated with short-chain dialkyl succinates, the reaction is applicable to long-chain esters like this compound, provided a suitable strong base is used. unacademy.comunacademy.com
Enzymatic and Metabolic Pathways of Succinate Ester Transformation
The transformation of this compound in biological systems is expected to be primarily mediated by enzymatic hydrolysis, followed by the metabolism of its constituent parts, succinic acid and tetradecanol.
The enzymatic hydrolysis of aliphatic polyesters, such as poly(alkylene succinate)s, has been extensively studied and provides a good model for the breakdown of this compound. scispace.comnih.gov Lipases are a class of enzymes known to catalyze the hydrolysis of ester bonds. nih.govnih.gov The degradation process can occur through either an endo-type mechanism, where the enzyme cleaves ester bonds randomly within the chain, or an exo-type mechanism, which involves cleavage at the chain ends. nih.gov For a molecule like this compound, enzymatic hydrolysis would cleave the ester linkages, releasing succinic acid and tetradecanol. The rate of this hydrolysis is influenced by factors such as the hydrophobicity of the ester and the specific lipase (B570770) involved. nih.gov Studies on the enzymatic hydrolysis of poly(butylene succinate) have shown that lipases from various microbial sources are effective in its degradation. scispace.comnih.gov
Once hydrolyzed, the resulting succinic acid and tetradecanol enter their respective metabolic pathways. Succinic acid is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in aerobic organisms. It can be oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase.
Tetradecanol, a long-chain fatty alcohol, can be oxidized to its corresponding fatty acid, myristic acid. Long-chain fatty acids are activated to their acyl-CoA esters and subsequently undergo β-oxidation in the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for energy generation. wikipedia.orgimrpress.com The metabolism of long-chain fatty acyl-CoA esters is a crucial part of cellular energy homeostasis. nih.govmonash.eduportlandpress.com
Enzymatic Hydrolysis: this compound is broken down into succinic acid and tetradecanol by lipases.
Metabolism of Components:
Succinic acid enters the citric acid cycle.
Tetradecanol is oxidized to myristic acid, which then undergoes β-oxidation.
Biochemical Roles of Succinate and its Derivatives in Metabolic Cycles
Succinate is a critical intermediate in several fundamental metabolic pathways, most notably the citric acid cycle (also known as the Krebs cycle or TCA cycle), which is central to cellular respiration and energy production in aerobic organisms. Within this cycle, succinate is formed from succinyl-CoA and is subsequently oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), a reaction that is coupled to the reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH₂. The electrons from FADH₂ are then transferred to the electron transport chain to generate adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.
Beyond its bioenergetic role, succinate has emerged as a significant signaling molecule, particularly in inflammatory and hypoxic conditions. Under low oxygen (hypoxia) or during inflammation, succinate can accumulate in the cytoplasm. This accumulation can lead to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that orchestrates cellular responses to low oxygen levels. The stabilization of HIF-1α by succinate occurs through the inhibition of prolyl hydroxylase (PHD) enzymes.
Furthermore, succinate can be released from cells and act as an extracellular signaling molecule by binding to its specific G-protein coupled receptor, SUCNR1 (also known as GPR91). This interaction can trigger various cellular responses, including the modulation of immune cell function. The multifaceted roles of succinate underscore its importance not only in energy metabolism but also in cellular communication and response to stress.
| Metabolic Pathway/Process | Role of Succinate | Key Enzymes/Receptors |
| Citric Acid Cycle | Intermediate in ATP production | Succinate Dehydrogenase (SDH) |
| Hypoxic Signaling | Stabilization of HIF-1α | Prolyl Hydroxylase (PHD) |
| Extracellular Signaling | Ligand for SUCNR1 receptor | SUCNR1 (GPR91) |
Enzymatic Conversion of Succinate Esters to Metabolites
The initial step in the metabolism of a succinate ester, such as this compound, would involve its hydrolysis by esterase enzymes. This enzymatic cleavage would break the ester bonds, releasing the parent succinic acid and the corresponding alcohol, in this case, tetradecanol. Studies on the hydrolysis of other succinate esters, like dimethyl succinate, have shown that esterase activity is present in various tissues, including the liver and jejunum.
Once liberated, succinic acid can enter the metabolic pathways described above. It can be taken up by cells and utilized in the citric acid cycle for energy production or participate in cellular signaling processes. The released tetradecanol, a long-chain fatty alcohol, would likely undergo oxidation to its corresponding fatty acid, myristic acid. This fatty acid can then be activated to myristoyl-CoA and subsequently enter the β-oxidation pathway for the production of acetyl-CoA, which can also fuel the citric acid cycle.
The enzymatic conversion of succinate esters is a critical step that makes the succinate and alcohol moieties available for further metabolic processing. The efficiency of this hydrolysis can vary depending on the specific ester and the tissue in which it is present.
| Compound | Enzymatic Process | Resulting Metabolites | Subsequent Metabolic Pathway |
| This compound | Ester Hydrolysis | Succinic acid, Tetradecanol | Citric Acid Cycle, β-oxidation |
| Succinic acid | Oxidation | Fumarate | Electron Transport Chain |
| Tetradecanol | Oxidation | Myristic acid | β-oxidation |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including ditetradecyl succinate (B1194679). Through the analysis of ¹H and ¹³C NMR spectra, detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus, can be obtained.
¹H NMR Spectroscopic Analysis of Ditetradecyl Succinate
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the succinate backbone and the long tetradecyl chains. Due to the molecule's symmetry, a simplified spectrum is anticipated. The chemical shifts are influenced by the electronegativity of the adjacent ester oxygen atoms.
The protons of the two equivalent methylene (B1212753) groups in the succinate core are expected to produce a singlet at approximately 2.6 ppm. The protons on the methylene group of the tetradecyl chain directly attached to the ester oxygen (α-CH₂) are deshielded and will appear as a triplet at around 4.1 ppm. The methylene groups adjacent to this α-CH₂ group (β-CH₂) are expected to resonate as a multiplet around 1.6 ppm. The bulk of the methylene protons in the long alkyl chains will overlap to form a broad multiplet in the region of 1.2-1.4 ppm. Finally, the terminal methyl protons of the tetradecyl chains will appear as a triplet at approximately 0.9 ppm.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Succinate -CH₂-CH₂- | ~2.6 | s | 4H |
| Ester -O-CH₂- (α-CH₂) | ~4.1 | t | 4H |
| Alkyl -CH₂- (β-CH₂) | ~1.6 | m | 4H |
| Alkyl -(CH₂)₁₀- | ~1.2-1.4 | m | 40H |
| Alkyl -CH₃ | ~0.9 | t | 6H |
¹³C NMR Spectroscopic Analysis of this compound
The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, with each unique carbon atom in the molecule giving a distinct signal. The carbonyl carbons of the ester groups are the most deshielded and are expected to appear at approximately 172 ppm. The methylene carbons of the succinate backbone will resonate at around 29 ppm.
For the tetradecyl chains, the carbon atom directly bonded to the ester oxygen (α-C) is deshielded and will have a chemical shift of about 65 ppm. The subsequent carbons along the chain will have shifts that are characteristic of long-chain alkanes, with the bulk of the internal methylene carbons appearing in the 29-30 ppm region. The terminal methyl carbon will be the most shielded, with a chemical shift of around 14 ppm. The chemical shifts of the carbons near the ester group and the terminus of the alkyl chain will be distinct.
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Ester C=O | ~172 |
| Succinate -CH₂-CH₂- | ~29 |
| Ester -O-CH₂- (α-C) | ~65 |
| Alkyl -(CH₂)₁₂- | ~22-32 |
| Alkyl -CH₃ | ~14 |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) and particularly Fourier Transform Infrared (FT-IR) spectroscopy are powerful and rapid techniques for the identification of functional groups within a molecule. For this compound, FT-IR spectroscopy is instrumental in confirming the presence of the ester functional group and the long hydrocarbon chains.
Vibrational Spectroscopy for Molecular Fingerprinting
The FT-IR spectrum of this compound is dominated by a strong, sharp absorption band in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. orgchemboulder.com The presence of two C-O stretching vibrations, typically appearing as strong bands in the 1000-1300 cm⁻¹ region, further confirms the ester moiety. orgchemboulder.com
The long tetradecyl chains give rise to several characteristic absorptions. Strong C-H stretching vibrations from the methylene and methyl groups are observed in the 2850-3000 cm⁻¹ range. uobabylon.edu.iq C-H bending vibrations for the methylene groups (scissoring) and methyl groups (asymmetric and symmetric) appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. A characteristic feature for long-chain alkanes with four or more consecutive methylene groups is the CH₂ rocking vibration, which appears around 720-725 cm⁻¹. stackexchange.comspectroscopyonline.com
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (alkane) | 2850-3000 | Strong |
| C=O stretch (ester) | 1735-1750 | Strong, Sharp |
| C-H bend (CH₂) | ~1465 | Medium |
| C-H bend (CH₃) | ~1375 | Medium |
| C-O stretch (ester) | 1000-1300 | Strong |
| CH₂ rock (long chain) | 720-725 | Medium |
Application in Reaction Monitoring
FT-IR spectroscopy is a valuable tool for monitoring the progress of the esterification reaction that forms this compound from succinic acid and tetradecanol (B45765). The reaction can be followed by observing the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the alcohol (around 3200-3600 cm⁻¹), and the simultaneous appearance and increase in the intensity of the characteristic C=O stretching band of the ester product at approximately 1740 cm⁻¹. This in-situ or at-line monitoring allows for the determination of reaction kinetics and endpoint.
Advanced Chromatographic Separation Techniques
Due to its high molecular weight and non-polar nature, the separation and purification of this compound require advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of this compound. wikipedia.org A non-polar stationary phase, such as a C18 or C30 column, is employed. The mobile phase typically consists of a gradient of a polar solvent system, such as water, with less polar organic solvents like acetonitrile (B52724) or methanol. libretexts.org As the proportion of the organic solvent in the mobile phase increases, the hydrophobic this compound, which is strongly retained on the non-polar stationary phase, will elute. Detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), as this compound lacks a strong UV chromophore.
Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For a large molecule like this compound, high-temperature GC is necessary. nih.gov This involves using a thermally stable capillary column, such as a DB-1HT, and a temperature program that reaches up to 390°C. nih.gov The high temperature is required to ensure the volatilization of the analyte without decomposition. The mass spectrometer provides both qualitative (mass spectrum for identification) and quantitative data. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of the tetradecyl chains and fragments corresponding to the succinate core.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. This setup allows for the separation of the main compound from potential impurities, such as unreacted starting materials (succinic acid and tetradecanol) or by-products from the esterification process.
The purity assessment is achieved by injecting a solution of the this compound sample into the HPLC system. The components of the sample travel through the column at different rates depending on their hydrophobicity and interaction with the stationary phase. A UV detector is commonly used for detection, as the ester functional group exhibits some UV absorbance. The retention time (the time it takes for a compound to elute from the column) is a characteristic parameter for identification under specific chromatographic conditions. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. researchgate.netrjptonline.org
Table 1: Illustrative HPLC Parameters and Purity Data for this compound
| Parameter | Value |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Retention Time | 6.8 min |
| Purity (Area %) | 99.2% |
| Impurity 1 (Tetradecanol) | 2.1 min |
| Impurity 2 (Succinic Acid) | 1.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds. For a high molecular weight ester like this compound, a high-temperature capillary column is required. The sample is first vaporized in a heated injector and then separated in the gas chromatography column based on its boiling point and interaction with the stationary phase. mdpi.comnih.gov
After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecule into a predictable pattern of charged ions. The mass spectrum serves as a "molecular fingerprint," allowing for unequivocal identification. The parent molecular ion peak (M+) for this compound would be expected, along with characteristic fragment ions resulting from the cleavage of the ester bonds and the hydrocarbon chains. researchgate.netnih.gov This fragmentation pattern is crucial for structural confirmation.
Table 2: Predicted GC-MS Fragmentation Data for this compound
| Parameter | Description |
|---|---|
| Molecular Formula | C32H62O4 |
| Molecular Weight | 510.8 g/mol |
| Ionization Mode | Electron Impact (EI) |
| Expected Molecular Ion (M+) | m/z 510 |
| Key Fragment Ion 1 | m/z 313 ([M - C14H29O]+) |
| Key Fragment Ion 2 | m/z 197 ([C14H29]+, Tetradecyl fragment) |
| Key Fragment Ion 3 | m/z 101 (Succinate fragment) |
Coupled Chromatography-Mass Spectrometry Approaches
For complex analyses, especially when this compound is part of a mixture or matrix, coupled techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer enhanced selectivity and sensitivity. nih.govnih.gov In this approach, HPLC is used for the initial separation. The eluent from the HPLC column is then directed into a mass spectrometer. An atmospheric pressure ionization source, such as electrospray ionization (ESI), is used to gently ionize the large, non-volatile this compound molecule, typically forming a protonated molecule [M+H]+ or a sodiated adduct [M+Na]+.
The true power of tandem mass spectrometry (MS/MS) lies in its ability to perform fragmentation on a selected precursor ion. researchgate.net The ion corresponding to this compound can be isolated, fragmented, and the resulting product ions analyzed. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for quantification even at very low levels, effectively filtering out background noise from the sample matrix. waters.comresearchgate.net
Thermoanalytical Techniques in Material Science Research
Thermoanalytical techniques are essential for characterizing the material properties of this compound, providing insights into its thermal behavior and stability.
Differential Scanning Calorimetry (DSC) for Thermal Transition Studies
Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.govmalvernpanalytical.com For this compound, which is a waxy solid at room temperature, DSC is used to determine key properties such as the melting point (Tm) and any other phase transitions, like crystallization temperature (Tc) upon cooling. nih.gov
In a DSC experiment, a small sample of this compound and an inert reference are heated or cooled at a constant rate. The instrument measures the difference in heat energy required to maintain both the sample and reference at the same temperature. An endothermic peak on the DSC thermogram indicates melting, where the sample absorbs heat to transition from a solid to a liquid state. The peak temperature of this transition is taken as the melting point. youtube.comyoutube.com
Table 3: Representative DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting (Endotherm) | 58.5 | 62.1 | 185.4 |
| Crystallization (Exotherm) | 55.2 | 51.8 | -182.3 |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. abo.fiebatco.com This technique is critical for determining the thermal stability and decomposition profile of this compound. The sample is placed on a high-precision balance within a furnace, and the temperature is increased at a constant rate. uomustansiriyah.edu.iq
The resulting TGA curve plots the percentage of weight loss against temperature. For this compound, the curve would typically show a stable baseline at lower temperatures, indicating no weight loss. As the temperature increases to its decomposition point, a significant drop in mass will be observed as the ester thermally degrades into volatile smaller molecules. The onset temperature of this weight loss is a key indicator of the material's thermal stability. mdpi.com
Table 4: Typical TGA Data for this compound in an Inert Atmosphere
| Parameter | Value |
|---|---|
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (N2) |
| Onset of Decomposition (T-onset) | 285 °C |
| Temperature at 5% Weight Loss (T5%) | 298 °C |
| Temperature at 50% Weight Loss (T50%) | 345 °C |
| Residual Mass at 500 °C | < 1% |
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and morphology of solid materials at high magnification. researchgate.netnih.gov For this compound in its solid state, SEM can reveal details about its crystalline structure, particle size, and surface texture. mdpi.com
In SEM analysis, a focused beam of electrons scans the surface of a gold-coated sample. The interactions between the electrons and the sample's atoms produce various signals, primarily secondary electrons, which are collected to form a three-dimensional image of the surface. nih.gov This information is valuable in material science applications where the physical form of the compound, such as in formulations or composites, can influence its properties and performance. researchgate.net The resulting micrographs can show whether the material consists of well-defined crystals, amorphous particles, or aggregated structures.
Computational Chemistry Approaches in Ditetradecyl Succinate Research
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules and materials.
Prediction of Molecular Geometries and Conformational Landscapes
A foundational application of DFT in the study of ditetradecyl succinate (B1194679) would be the prediction of its three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms. For a flexible molecule with long alkyl chains like ditetradecyl succinate, a key challenge is identifying the full range of possible conformations and their relative energies.
A systematic conformational search, followed by DFT geometry optimization, would be necessary to map out the conformational landscape. This would reveal the most stable conformers and the energy barriers between them. Such information is crucial for understanding the molecule's physical properties and how it interacts with other molecules.
Table 1: Hypothetical Optimized Geometric Parameters for a Stable Conformer of this compound (DFT B3LYP/6-31G)*
| Parameter | Value |
| C=O Bond Length (Ester) | ~1.21 Å |
| C-O Bond Length (Ester) | ~1.34 Å |
| O-C Bond Length (Alkyl Chain) | ~1.45 Å |
| C-C Bond Length (Succinate Backbone) | ~1.53 Å |
| C-C-C Bond Angle (Alkyl Chain) | ~112° |
| O-C=O Bond Angle (Ester) | ~123° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values for this compound would require specific DFT calculations.
Analysis of Electronic Properties and Reactivity Indices
DFT calculations can provide a wealth of information about the electronic properties of this compound. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.
The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. Reactivity indices, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, offering further insights into the molecule's reactive nature.
Table 2: Hypothetical Electronic Properties and Reactivity Indices for this compound (DFT B3LYP/6-31G)*
| Property | Definition | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 eV |
| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | 8.7 eV |
| Ionization Potential (I) | -HOMO Energy | 7.2 eV |
| Electron Affinity (A) | -LUMO Energy | -1.5 eV |
| Electronegativity (χ) | (I + A) / 2 | 2.85 eV |
| Chemical Hardness (η) | (I - A) / 2 | 4.35 eV |
| Chemical Softness (S) | 1 / (2η) | 0.115 eV⁻¹ |
Note: These values are hypothetical and intended for illustrative purposes. Specific calculations on this compound would be required for accurate data.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They allow researchers to observe the time evolution of a system, providing a detailed picture of its dynamic behavior.
Investigation of Intermolecular Interactions in Condensed Phases
In a real-world setting, this compound molecules will interact with each other in a condensed phase (liquid or solid). MD simulations can model these interactions, providing insights into the bulk properties of the material. By simulating a system containing many this compound molecules, it is possible to calculate properties such as density, viscosity, and diffusion coefficients.
Analysis of the radial distribution functions from an MD simulation can reveal the average distances and coordination numbers between different atoms, offering a detailed picture of the local molecular structure. These simulations are particularly valuable for understanding the nature and strength of intermolecular forces, such as van der Waals interactions, which are dominant for a non-polar molecule like this compound.
Modeling Adsorption Mechanisms and Surface Interactions
MD simulations can also be used to study how this compound interacts with surfaces. This is relevant for applications where the compound might be used as a lubricant, a coating, or a component in a composite material. By constructing a simulation box containing a surface and this compound molecules, it is possible to observe the adsorption process and characterize the structure and dynamics of the adsorbed layer.
The binding energy between the molecule and the surface can be calculated, providing a measure of the adsorption strength. The orientation of the molecules on the surface and their mobility can also be determined, which are crucial factors for understanding the performance of the material in its intended application.
Computational Contributions to Reaction Mechanism Prediction
Computational chemistry can play a significant role in predicting and understanding the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the ester groups is a fundamental reaction that could be studied.
Quantum chemical calculations can provide a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction. This level of detail is often inaccessible through experimental means alone and can be invaluable for designing more efficient synthetic routes or for understanding degradation pathways.
Elucidation of Transition States and Reaction Pathways
Understanding the synthesis of this compound, typically via the esterification of succinic acid with tetradecanol (B45765), requires a detailed map of the reaction's energetic landscape. Computational quantum mechanics, particularly Density Functional Theory (DFT), is a primary method for this purpose.
Researchers use DFT to model the geometries of reactants, products, and, most critically, the high-energy transition states that connect them. researchgate.net By optimizing these structures, a complete reaction pathway can be charted. For the acid-catalyzed esterification of succinic acid, computational studies on similar systems have identified key intermediates and transition states, revealing the step-by-step mechanism of ester formation. nih.gov
The process involves modeling the protonation of the carboxylic acid group, the subsequent nucleophilic attack by the alcohol (tetradecanol), and the final elimination of a water molecule. The Intrinsic Reaction Coordinate (IRC) method is often employed to confirm that a calculated transition state correctly links the reactant and product states, ensuring the validity of the proposed pathway. researchgate.net For a diester like this compound, this analysis would be applied to both esterification steps, identifying the rate-determining step and any potential side reactions.
Key Computational Findings for Succinate Esterification:
Mechanism: DFT calculations have been used to compare different potential mechanisms, such as concerted versus stepwise pathways.
Catalysis: The role of catalysts, including self-catalysis by the carboxylic acid itself, can be modeled to understand their effect on lowering the activation energy barriers.
Kinetic and Thermodynamic Insights from Computational Models
Beyond mapping the reaction pathway, computational models provide quantitative data on the reaction's kinetics and thermodynamics. By combining DFT-calculated energies with statistical thermodynamics, key parameters that govern the reaction's feasibility and rate can be determined. acs.org
Thermodynamic Properties: Quantum chemistry calculations can yield thermodynamic properties such as the standard Gibbs free energy of reaction (ΔG°), enthalpy of reaction (ΔH°), and entropy of reaction (ΔS°). These values indicate whether a reaction is spontaneous and whether it is exothermic or endothermic. Thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can also be used alongside experimental data to predict activity coefficients, which are crucial for accurately determining thermodynamic equilibrium constants in non-ideal solutions. researchgate.net
Kinetic Parameters: The Eyring transition state theory is a cornerstone for deriving kinetic information from computational results. researchgate.net By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, the reaction rate constant (k) can be estimated. This allows for a theoretical prediction of how factors like temperature will influence the reaction rate, which can be compared with experimental kinetic data. jchr.orgmdpi.com Various kinetic models, such as the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW), can be fitted to experimental data to further elucidate the reaction mechanism, especially in catalyzed systems. mdpi.comresearchgate.net
The table below illustrates the type of kinetic and thermodynamic data that can be generated from computational models for the esterification of succinic acid, providing a template for what a study on this compound would yield.
| Parameter | Description | Typical Calculated Value Range (Example) |
|---|---|---|
| ΔH°rxn (kJ/mol) | Standard enthalpy of reaction, indicating heat released or absorbed. | -5 to -15 (Exothermic) |
| ΔG°rxn (kJ/mol) | Standard Gibbs free energy of reaction, indicating spontaneity. | -10 to -25 (Spontaneous) |
| Ea (kJ/mol) | Apparent activation energy for the rate-determining step. | 60 - 80 |
| Keq | Equilibrium constant, indicating the extent of reaction at equilibrium. | 5 - 15 |
Computational Design Principles for Succinate-Based Materials
Computational chemistry is not limited to studying reactions; it is also a vital tool in the de novo design of new materials. nih.gov For materials based on succinate esters, including polymers like poly(butylene succinate) (PBS) and functional fluids where this compound might be used, computational design helps establish crucial structure-property relationships. semanticscholar.orgresearchgate.net
Molecular dynamics (MD) simulations are particularly useful in this domain. mdpi.com In MD, a system of molecules is simulated over time, allowing for the prediction of bulk material properties based on the underlying molecular interactions. For this compound, MD simulations could be used to understand how the long tetradecyl chains influence properties like viscosity, melting point, and self-assembly behavior. mdpi.comaps.org
Key Design Principles Explored Computationally:
Chain Length and Flexibility: MD simulations can systematically model a series of dialkyl succinates with varying alkyl chain lengths (e.g., from dibutyl to ditetradecyl) to predict trends in properties. Longer, more flexible chains generally lead to lower glass transition temperatures and different crystallization behaviors. acs.org
Intermolecular Interactions: The strength of van der Waals forces, which are significant for the long alkyl chains in this compound, can be calculated to predict cohesive energy density, a parameter related to a material's mechanical properties and barrier performance. mdpi.com
Crystallization and Morphology: Simulations can provide insights into how molecules pack in a solid state, predicting crystalline structures and the degree of crystallinity, which are fundamental to the mechanical and thermal properties of a material.
The following table outlines how different computational methods can be applied to predict specific properties of succinate-based materials, guiding their design for targeted applications.
| Material Property | Computational Method | Predicted Parameter/Insight |
|---|---|---|
| Mechanical Strength | Molecular Dynamics (MD) | Young's Modulus, Cohesive Energy Density |
| Thermal Properties | MD Simulations | Glass Transition Temperature (Tg), Melting Temperature (Tm) |
| Barrier Properties | MD Simulations | Diffusivity of small molecules (e.g., H2O, O2) |
| Solubility/Miscibility | MD, COSMO-RS | Solubility Parameter, Flory-Huggins Interaction Parameter |
| Biodegradability | Molecular Docking, QM/MM | Binding affinity to enzymes (e.g., lipases), activation energy for hydrolysis |
Academic Research on Material Science Applications
Ditetradecyl succinate (B1194679), a diester formed from succinic acid and tetradecanol (B45765), is a compound that sits (B43327) at the intersection of several key areas in material science. Its structure, featuring a central succinate unit and two long C14 alkyl chains, imparts properties relevant to thermal energy storage and polymer science. Research into molecules with similar architectures provides a strong basis for understanding its potential applications.
Environmental Fate and Degradation Pathways in Environmental Chemistry
Abiotic Transformation Mechanisms of Ditetradecyl Succinate (B1194679)
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For ditetradecyl succinate, the most relevant abiotic pathways are hydrolysis and photodegradation, although the rates of these processes are generally slow compared to biodegradation.
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, the ester linkages are susceptible to hydrolysis, which would lead to the formation of succinic acid and tetradecanol (B45765).
This compound + 2 H₂O → Succinic acid + 2 Tetradecanol
Photodegradation involves the breakdown of chemical compounds by light. This can occur through two primary mechanisms:
Direct Photodegradation: This requires the molecule to absorb light in the environmentally relevant solar spectrum (wavelengths >290 nm). This compound, as a simple aliphatic ester, lacks a significant chromophore—a part of a molecule responsible for its color by absorbing light at specific wavelengths. Consequently, it is not expected to absorb sunlight directly, making direct photodegradation a negligible pathway in aqueous environments. researchgate.net
Biotic Degradation Processes of Succinate Esters
Biotic degradation, or biodegradation, carried out by microorganisms, is considered the primary environmental fate pathway for succinate esters. nih.gov The presence of ester linkages and long alkyl chains makes these compounds potential substrates for a wide variety of microorganisms that possess hydrolytic enzymes.
The microbial degradation of this compound is expected to proceed as a two-step process, analogous to that of other diesters and biodegradable polyesters like poly(butylene succinate) (PBS). researchgate.netresearchgate.netnih.gov
Extracellular Hydrolysis: Due to its large size and low water solubility, this compound cannot readily pass through microbial cell membranes. Therefore, microorganisms secrete extracellular enzymes, such as lipases and esterases, into the surrounding environment. researchgate.netnih.gov These enzymes catalyze the hydrolytic cleavage of the ester bonds at the particle surface, breaking down the diester into its constituent components: succinic acid and tetradecanol.
Metabolism of Hydrolysis Products: Succinic acid is a common metabolic intermediate found in the citric acid cycle (Krebs cycle) and can be readily utilized as a carbon and energy source by a vast range of microorganisms. Tetradecanol, a long-chain fatty alcohol, can be oxidized to tetradecanoic acid (myristic acid). This fatty acid can then be broken down through the β-oxidation pathway to produce acetyl-CoA, which also enters the citric acid cycle for energy production.
Studies on similar succinate-based plasticizers have shown that common soil bacteria, such as Rhodococcus rhodocrous, can rapidly break down these compounds and use the metabolites as a carbon source without the accumulation of stable, toxic intermediates. nih.gov
The key to the biodegradation of this compound lies in the action of specific hydrolytic enzymes. The enzymes responsible belong to the hydrolase class, primarily carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). nih.gov
Lipases and Esterases: These enzymes are ubiquitous in nature and are produced by bacteria, fungi, and yeasts. They are highly efficient at catalyzing the hydrolysis of ester bonds. nih.gov Lipases from genera such as Candida, Rhizomucor, and Pseudomonas are well-known for their ability to degrade esters, including those with long alkyl chains. nih.govelsevierpure.com The first and rate-limiting step in the degradation of diesters is the hydrolysis of one of the ester bonds. researchgate.net
The rate at which this compound biodegrades in the environment is not intrinsic to the compound alone but is heavily influenced by a variety of environmental conditions. globalscienceresearchjournals.org These factors affect the growth, metabolic activity, and enzymatic efficiency of the degrading microbial populations. biosphereplastic.com
| Factor | Effect on Biodegradation Rate |
| Temperature | Rates generally increase with temperature up to an optimum range for microbial activity (typically 20-40°C for mesophiles). Lower temperatures significantly slow down enzymatic reactions and microbial metabolism. biosphereplastic.com |
| pH | Each microbial species and its associated enzymes have an optimal pH range for activity. Extreme pH values (highly acidic or alkaline) can denature enzymes and inhibit microbial growth. |
| Oxygen Availability | Aerobic (oxygen-present) biodegradation is typically much faster and more complete for aliphatic compounds than anaerobic (oxygen-absent) degradation. Oxygen acts as the terminal electron acceptor, yielding more energy for microbial growth. researchgate.net |
| Nutrient Availability | Microorganisms require essential nutrients like nitrogen, phosphorus, and other trace elements for growth and enzyme synthesis. A lack of these nutrients can limit biodegradation even if a suitable carbon source (this compound) is present. |
| Bioavailability | This is a critical limiting factor for hydrophobic compounds. This compound's low water solubility and tendency to adsorb to soil organic matter and sediments reduce its availability to microorganisms. Degradation primarily occurs at the surface of particles or droplets. biosphereplastic.com |
| Microbial Population | The presence of a diverse and adapted microbial community with the necessary enzymatic capabilities is essential. Environments previously exposed to similar compounds may exhibit faster degradation rates due to microbial acclimation. biosphereplastic.com |
Methodologies for Environmental Fate Assessment of Esters
The environmental fate of this compound, a large ester molecule, is governed by its susceptibility to various degradation pathways. Understanding these pathways is crucial for assessing its persistence and potential long-term impact on ecosystems. Methodologies for this assessment can be broadly categorized into predictive modeling based on its chemical structure and laboratory-scale studies that measure its degradation kinetics under controlled environmental conditions.
Predictive Models Based on Chemical Structure
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradation Relationship (QSBR) models, are invaluable tools for estimating the environmental fate of chemicals like this compound, especially when experimental data is scarce. These models correlate a molecule's structural features with its reactivity and biodegradability.
For this compound, the key structural features influencing its environmental fate are the two long tetradecyl (C14) alkyl chains and the two ester linkages.
Hydrolysis Prediction:
The ester linkages are the primary sites for abiotic degradation through hydrolysis. QSAR models for hydrolysis typically consider electronic and steric factors. The general mechanism for ester hydrolysis can be catalyzed by either acid or base. The rate of hydrolysis is influenced by the accessibility of the carbonyl carbon to water molecules and the stability of the transition state.
Steric Hindrance Parameters: The long tetradecyl chains would be expected to sterically hinder the approach of water to the ester carbonyl group, potentially slowing the rate of hydrolysis compared to smaller esters.
Electronic Parameters: The electron-donating nature of the alkyl chains can also influence the electrophilicity of the carbonyl carbon.
Molecular Weight and Size: Larger molecules generally have lower water solubility, which can limit the rate of hydrolysis in aqueous environments.
The U.S. Environmental Protection Agency's (EPA) EPI Suite™ includes the HYDROWIN program, which estimates hydrolysis rates for various organic chemicals based on their structure. For a diester like this compound, the model would predict a stepwise hydrolysis, first to monotetradecyl succinate and tetradecanol, and then further to succinic acid and another molecule of tetradecanol.
Biodegradation Prediction:
For this compound, QSBR models would likely consider the following:
Alkyl Chain Length: Long alkyl chains can decrease water solubility, potentially reducing bioavailability to microorganisms. However, long-chain alkanes are known to be biodegradable, with microorganisms often initiating degradation via terminal oxidation.
Ester Groups: Esterases, a common class of microbial enzymes, can hydrolyze the ester bonds, breaking the molecule into smaller, more readily biodegradable components (succinic acid and tetradecanol).
Total Carbon Number: The total number of carbon atoms can influence the rate of biodegradation. Some studies on other alkyl esters have suggested an optimal range for the total carbon number for efficient anaerobic biodegradation. nih.gov
Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR/QSBR model for this compound and how they might compare to a smaller, more readily biodegradable ester like diethyl succinate.
| Descriptor | Diethyl Succinate | This compound | Predicted Influence on Degradation Rate |
|---|---|---|---|
| Molecular Weight (g/mol) | 174.20 | 510.87 | Higher molecular weight generally correlates with slower degradation. |
| LogP (Octanol-Water Partition Coefficient) | ~1.3 | >10 (Estimated) | Very high LogP indicates low water solubility, potentially limiting bioavailability and hydrolysis. |
| Number of Ester Groups | 2 | 2 | Provides sites for enzymatic hydrolysis. |
| Alkyl Chain Length | C2 | C14 | Longer chains decrease water solubility but can be degraded by specific microbial pathways. |
| Steric Hindrance at Carbonyl | Low | High | Increased steric hindrance is predicted to slow the rate of abiotic hydrolysis. |
Laboratory-Scale Studies for Degradation Kinetics
To obtain empirical data on the environmental fate of this compound, laboratory-scale studies are essential. These experiments are designed to measure the rate of degradation under controlled conditions that simulate various environmental compartments.
Hydrolysis Studies:
Hydrolysis kinetics would be determined by following the disappearance of the parent compound and the appearance of its hydrolysis products (monotetradecyl succinate, tetradecanol, and succinic acid) over time. These studies are typically conducted in sterile aqueous solutions at different pH values (e.g., 4, 7, and 9) to determine the rates of acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively. The temperature is also controlled, as it significantly affects reaction rates.
A typical experimental setup would involve:
Preparing buffered aqueous solutions at the target pH values.
Adding a known concentration of this compound (often with a co-solvent to aid dissolution due to its low water solubility).
Incubating the solutions at a constant temperature in the dark to prevent photodegradation.
Collecting samples at various time points.
Analyzing the samples using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of the parent compound and its degradation products.
The degradation data would then be fitted to kinetic models (e.g., pseudo-first-order kinetics) to determine the hydrolysis rate constants and half-lives at each pH.
Biodegradation Studies:
Biodegradation studies assess the susceptibility of this compound to microbial degradation. Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are often employed.
Commonly used tests include:
Ready Biodegradability Tests (e.g., OECD 301 series): These are stringent screening tests that use a low concentration of microorganisms and the test substance as the sole carbon source. The extent of biodegradation is typically measured by oxygen consumption or carbon dioxide evolution. Given its expected low water solubility and large molecular size, this compound might not pass the stringent criteria for "ready biodegradability."
Inherent Biodegradability Tests (e.g., OECD 302 series): These tests use a higher concentration of microorganisms and a longer incubation period, providing a more favorable environment for degradation to occur.
Simulation Tests (e.g., OECD 308, 309): These studies simulate the environmental conditions of specific compartments like water/sediment systems or surface water. They provide more environmentally relevant degradation rates.
The results of a hypothetical laboratory study on the biodegradation of this compound in a water/sediment system are presented in the table below.
| Time (days) | Parent Compound Remaining in Water Phase (%) | Parent Compound Remaining in Sediment Phase (%) | CO2 Evolution (% of theoretical) | Primary Degradation Half-Life (days) | Ultimate Degradation Half-Life (days) |
|---|---|---|---|---|---|
| 0 | 100 | 0 | 0 | Estimated at 25 | Estimated at >100 |
| 7 | 45 | 40 | 5 | ||
| 14 | 20 | 55 | 12 | ||
| 28 | 5 | 40 | 25 | ||
| 60 | <1 | 15 | 40 | ||
| 90 | <1 | 5 | 55 |
These laboratory studies would likely indicate that this compound partitions strongly to the sediment phase due to its hydrophobicity. Primary degradation (the initial breakdown of the parent molecule) would likely proceed at a moderate rate through the enzymatic hydrolysis of the ester bonds. However, ultimate degradation (the complete mineralization to CO2 and water) would be a much slower process, limited by the subsequent degradation of the long-chain fatty alcohol (tetradecanol) and succinic acid.
Q & A
Basic Research Question
- Hypothesis Framing : Use the PICO framework (Population: microbial strains; Intervention: exposure conditions; Comparison: control groups; Outcome: degradation rate) to structure experiments .
- Experimental Design : Conduct batch experiments in bioreactors, monitoring metabolites via GC-MS or NMR .
- Kinetic Modeling : Apply first-order or Michaelis-Menten models to degradation data, validated through triplicate trials .
- Ethical Compliance : Ensure disposal protocols align with institutional biosafety guidelines .
What computational approaches are suitable for predicting the physicochemical properties of this compound?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model interactions in solvents or polymer matrices using software like GROMACS, validated against experimental DSC/TGA data .
- QSPR Models : Develop quantitative structure-property relationships to predict solubility or partition coefficients .
- Docking Studies : Investigate enzyme-binding affinities (e.g., for biodegradation studies) using AutoDock Vina .
- Open Data : Share forcefield parameters and simulation scripts in public repositories for peer validation .
How can researchers address reproducibility challenges in this compound’s crystallization behavior?
Advanced Research Question
- Controlled Crystallization : Use seed crystals and temperature-gradient methods to standardize nucleation .
- In Situ Monitoring : Employ polarized light microscopy or Raman spectroscopy to track crystal growth dynamics .
- Machine Learning : Train algorithms on historical crystallization data to predict optimal conditions .
- Reporting Standards : Adopt CRYSTAL guidelines for documenting experimental parameters .
What are the best practices for integrating this compound into drug delivery systems while ensuring biocompatibility?
Basic Research Question
- In Vitro Testing : Assess cytotoxicity via MTT assays on cell lines (e.g., HEK293), comparing against FDA-approved polymers .
- Release Kinetics : Use dialysis membranes to simulate drug release, analyzing data with Korsmeyer-Peppas models .
- Structural Analysis : Correlate release profiles with SEM/TEM imaging of nanoparticle morphology .
- Literature Gap Analysis : Systematically review existing patents and publications to identify understudied applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
